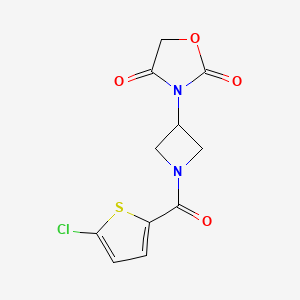

3-(1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

描述

3-(1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a heterocyclic compound featuring a fused oxazolidine-2,4-dione core linked to an azetidine ring substituted with a 5-chlorothiophene-2-carbonyl group. This structure combines electron-deficient aromatic systems (chlorothiophene) with strained cyclic motifs (azetidine), conferring unique electronic and steric properties. The oxazolidine-2,4-dione moiety is known for its role in bioactive molecules, particularly as a γ-lactam isostere, which enhances metabolic stability and binding affinity in medicinal chemistry applications .

属性

IUPAC Name |

3-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O4S/c12-8-2-1-7(19-8)10(16)13-3-6(4-13)14-9(15)5-18-11(14)17/h1-2,6H,3-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYFKHWINWHUSNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(S2)Cl)N3C(=O)COC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-carboxylic acid, undergoes acylation to form 5-chlorothiophene-2-carbonyl chloride.

Azetidine Ring Formation: The carbonyl chloride reacts with azetidine-3-amine under basic conditions to form the azetidin-3-yl intermediate.

Oxazolidine-2,4-dione Formation: The final step involves the cyclization of the azetidin-3-yl intermediate with oxazolidine-2,4-dione under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

化学反应分析

Types of Reactions

3-(1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl groups can be reduced to alcohols or amines.

Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding alcohols or amines.

Substitution: Various substituted thiophene derivatives.

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the azetidine ring is particularly interesting for its potential bioactivity.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用机制

The mechanism of action of 3-(1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The azetidine ring may interact with active sites, while the oxazolidine-2,4-dione moiety can form hydrogen bonds or ionic interactions, stabilizing the compound’s binding.

相似化合物的比较

Key Structural Features:

- Oxazolidine-2,4-dione core : A five-membered ring with two carbonyl groups, contributing to planar rigidity and hydrogen-bonding capacity.

- 5-Chlorothiophene-2-carbonyl group : A chlorinated thiophene derivative providing lipophilicity and π-stacking interactions, critical for membrane permeability and receptor binding.

Physico-chemical Properties (Inferred):

- Molecular formula : C₁₁H₇ClN₂O₅S (calculated based on structural analogs ).

- Molar mass : ~354.7 g/mol.

- Solubility : Likely low aqueous solubility due to aromatic chlorination and lipophilic thiophene, favoring organic solvents like DMSO or acetonitrile.

Comparison with Similar Compounds

The compound belongs to a class of oxazolidinedione derivatives modified with azetidine and aromatic substituents. Below is a systematic comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

Substituent Effects: The 5-chlorothiophene group in the target compound introduces greater electron-withdrawing character compared to the methoxybenzylidene group in or the unsubstituted azetidine in . The azetidine ring imposes greater steric hindrance than larger cyclic amines (e.g., piperidine), reducing conformational flexibility and favoring specific binding orientations .

Spectroscopic Signatures: ¹H NMR: The target compound’s azetidine protons are expected to resonate at δ 3.5–4.5 ppm, distinct from the deshielded protons (~δ 5.0–6.0 ppm) in methoxy-substituted analogs . ¹³C NMR: The 5-chlorothiophene carbonyl carbon likely appears at δ 160–165 ppm, shifted downfield compared to non-chlorinated thiophenes due to inductive effects.

生物活性

The compound 3-(1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione, also known by its CAS number 1903648-02-1, is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

- Molecular Formula : C₁₆H₁₅ClN₂O₃S

- Molecular Weight : 350.8 g/mol

The compound features an azetidine ring fused with an oxazolidine dione structure, which contributes to its unique biological activity.

Biological Activity Overview

Research indicates that compounds containing thiophene and oxazolidine moieties exhibit a range of biological activities, including:

- Antimicrobial Activity : Many derivatives have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Compounds similar to oxazolidine derivatives have been studied for their ability to inhibit inflammatory pathways.

- Anticancer Potential : Some studies suggest that these compounds may induce apoptosis in cancer cells through specific signaling pathways.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with specific receptors, altering cellular responses and signaling cascades.

- Cell Cycle Arrest : Evidence suggests it may induce cell cycle arrest in cancerous cells, leading to reduced proliferation.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry examined various oxazolidine derivatives for their antimicrobial properties. The results indicated that compounds with the thiophene moiety showed enhanced activity against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Anti-inflammatory Effects

In vitro studies have demonstrated that similar compounds can significantly reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential application in treating inflammatory diseases .

Anticancer Studies

Research conducted on azetidine derivatives indicated that they could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, highlighting their potential as anticancer agents .

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(1-(5-Chlorothiophene-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione, and what key reaction conditions are required?

- Methodological Answer : The compound is synthesized via multi-step reactions. A typical approach involves coupling 5-chlorothiophene-2-carboxylic acid with an azetidine precursor (e.g., 3-aminomethyl azetidine) using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres. Cyclization to form the oxazolidine-2,4-dione core requires anhydrous conditions, often with triethylamine as a base in solvents like dichloromethane or THF. Reaction yields depend on temperature control (0–25°C) and purification via column chromatography .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

- Methodological Answer : Structural confirmation combines NMR (¹H, ¹³C, DEPT-135) for functional group identification and X-ray crystallography for absolute configuration determination. Key data include planar geometry of the oxazolidine-2,4-dione ring and intermolecular hydrogen bonding patterns (e.g., between carbonyl oxygens and water molecules). Crystallographic refinement using SHELXL (from the SHELX suite) is critical for resolving disorder in substituents like the 5-chlorothiophene moiety .

Q. What is the hypothesized mechanism of action for this compound in biological systems?

- Methodological Answer : Based on structural analogs, the compound may act as a peroxisome proliferator-activated receptor gamma (PPARγ) agonist, enhancing insulin sensitivity in diabetic models. Alternatively, the azetidine and thiophene substituents suggest orexin receptor antagonism, modulating neurobiological pathways. In vitro assays (e.g., receptor binding studies using radiolabeled ligands) and in vivo glucose tolerance tests in rodents are standard methods to validate these mechanisms .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities (e.g., antidiabetic vs. neuroprotective effects) for this compound?

- Methodological Answer : Contradictions arise from assay-specific conditions (e.g., cell lines, animal models) or impurities in synthesized batches. To address this:

- Perform orthogonal assays (e.g., PPARγ transactivation vs. orexin receptor binding).

- Validate compound purity via HPLC-MS and elemental analysis.

- Use isothermal titration calorimetry (ITC) to quantify binding affinities for target receptors .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Structural modifications can enhance solubility and bioavailability:

- Introduce hydrophilic groups (e.g., morpholinosulfonyl) to the azetidine ring.

- Replace the 5-chlorothiophene with bioisosteres (e.g., pyridine) to reduce metabolic degradation.

- Use prodrug approaches (e.g., esterification of the oxazolidine carbonyl) for sustained release .

Q. How do crystallographic challenges (e.g., twinning, disorder) impact structural analysis, and what computational tools mitigate these issues?

- Methodological Answer : The compound’s flexible azetidine and thiophene groups often cause crystallographic disorder. Strategies include:

- Collecting high-resolution data (≤1.0 Å) at synchrotron facilities.

- Using SHELXD/SHELXE for experimental phasing and SHELXL for refinement with TWIN and BASF commands to model twinning.

- Validating hydrogen-bonding networks with PLATON or Mercury .

Q. What structure-activity relationship (SAR) trends are observed for substituents on the azetidine and oxazolidine rings?

- Methodological Answer : Key SAR findings from analogs:

- Azetidine substituents : Electron-withdrawing groups (e.g., 5-chlorothiophene) enhance PPARγ binding but reduce solubility.

- Oxazolidine modifications : Methylation at C-5 increases metabolic stability but may reduce receptor affinity.

- Thiophene vs. isoxazole : Thiophene derivatives show superior orexin receptor selectivity, while isoxazole analogs favor PPARγ activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。